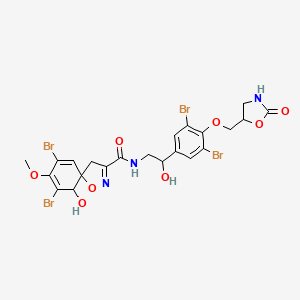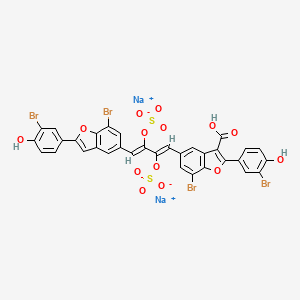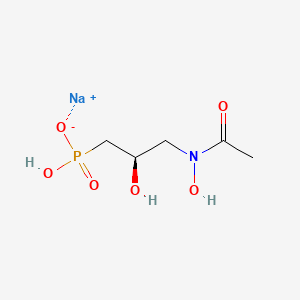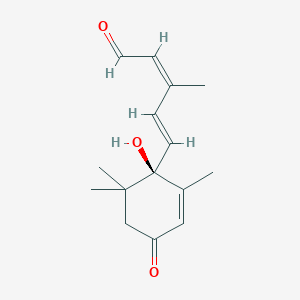
(-)-Abscisic aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-abscisic aldehyde is an abscisic aldehyde. It is an enantiomer of a (+)-abscisic aldehyde.
Scientific Research Applications
Abscisic Aldehyde in Plant Hormone Biosynthesis
(-)-Abscisic aldehyde plays a crucial role in the biosynthesis of abscisic acid (ABA), a vital plant hormone. ABA is involved in various plant processes such as seed development, germination, and responses to environmental stresses. For instance, the Arabidopsis aldehyde oxidase 3 (AAO3) gene product catalyzes the final step in ABA biosynthesis in leaves, particularly in response to drought stress (Seo et al., 2000), (Koiwai et al., 2004). This underscores the importance of this compound in the regulation of plant water use and adaptation to environmental conditions.
Insights into ABA Biosynthesis Pathway
Research has provided insights into the steps and reactions involved in ABA biosynthesis. The oxidation of this compound is a key step in this pathway, as demonstrated by various studies. For example, studies have shown the isolation and characterization of ABA-deficient mutants in Arabidopsis, which helped in understanding the role of specific genes and enzymes in the biosynthesis of ABA (Seo et al., 2000), (González-Guzmán et al., 2004). This knowledge is crucial for understanding how plants control their growth and respond to stress.
Role in Reactive Oxygen Species Homeostasis
This compound is also involved in the homeostasis of reactive oxygen species in plants. Aldehyde oxidases, which oxidize abscisic aldehyde to ABA, have been shown to participate in reactive oxygen species homeostasis, highlighting a multifaceted role in plant physiology (Wu et al., 2022). This indicates a broader impact of this compound in plant stress responses and development.
Impact on Plant Growth and Development
The manipulation of genes involved in this compound metabolism has significant effects on plant growth and development. For instance, studies in rice have shown that the gene OsAO3, which is homologous to AAO3 in Arabidopsis, regulates plant growth, grain yield, and drought tolerance by participating in ABA biosynthesis (Shi et al., 2021). This demonstrates the potential of manipulating this compound metabolism for crop improvement and stress resistance.
properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m0/s1 |
InChI Key |
RIKWDZWVHUIUAM-GJJOHELOSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C=O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




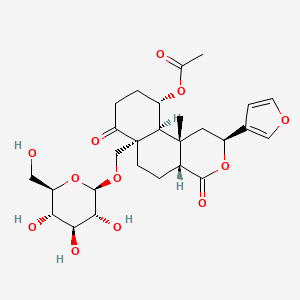
![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)
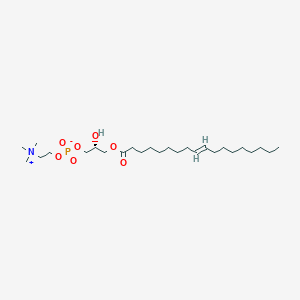
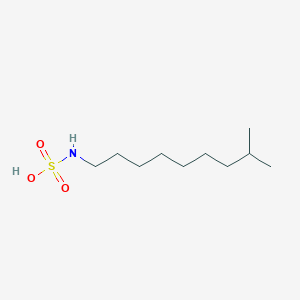
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)
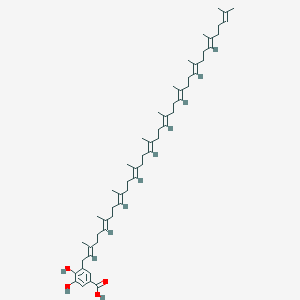

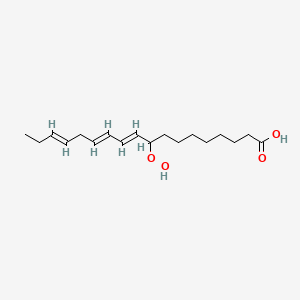
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)
